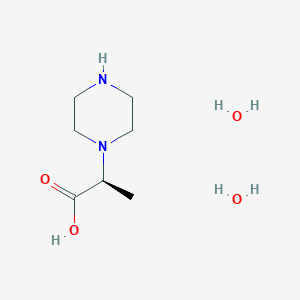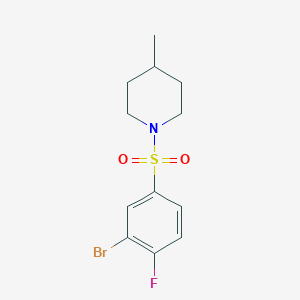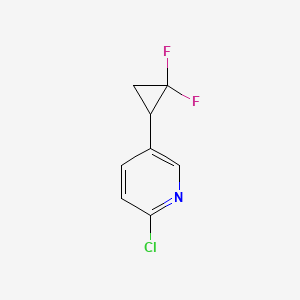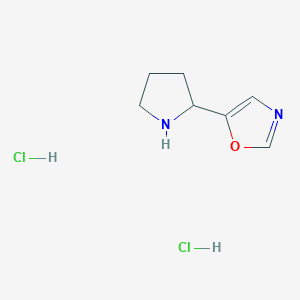
(2S)-2-(哌嗪-1-基)丙酸二水合物
描述
“(2S)-2-(piperazin-1-yl)propanoic acid dihydrate” is a chemical compound that contains a piperazine group. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “(2S)-2-(piperazin-1-yl)propanoic acid dihydrate” would likely include a piperazine ring attached to a two-carbon chain ending in a carboxylic acid group, with the entire molecule existing as a dihydrate .科学研究应用
合成和结构鉴定
相关化合物的合成和结构鉴定,例如抗疟疾剂 3-[4-(7-氯喹啉-4-基)哌嗪-1-基]丙酸,证明了哌嗪衍生物在药物化学中的相关性。该化合物以高产率合成,表明其在合成含有 4-哌嗪基喹啉环的衍生物中的潜在效用,这可能对抗疟疾研究产生影响 (米水清,2010)。
晶体结构分析
对 3,3'-(哌嗪-1,4-二鎓-1,4-二基)丙二酸二水合物的晶体结构的研究揭示了此类化合物内的分子相互作用和氢键。这项研究有助于我们理解分子框架,并可能为新药或材料的设计提供信息 (金守文等,2012)。
多态性和晶体能态势
对相关小分子药物多态性的研究,例如那些含有哌嗪衍生物的药物,突出了了解固体形式对药物开发的重要性。该研究提供了对分子氢键和实验固体形式态势的见解,这对于药物制剂和稳定性至关重要 (D. Braun 等,2014)。
设计质量分离剂
含有哌嗪的化合物已被研究作为从水中分离丙醇的质量分离剂。这项研究证明了哌嗪衍生物在工业分离过程中的潜力,表明它们在药物应用之外的多功能性 (M. Taha, 2016)。
差异保护哌嗪的合成
从 (2S)-哌嗪-2-羧酸二盐酸盐合成差异保护哌嗪的方法的发展为制备生物活性化合物提供了有价值的合成构件。这项研究支持了哌嗪衍生物在为药物发现创建多样化化学库中的效用 (高宏武和 A. Renslo,2007)。
作用机制
Target of Action
Similar compounds bearing different n-(piperazin-1-yl)alkyl side chains have been found to inhibit mek1 kinase activity . MEK1 is a key component of the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.
Mode of Action
Similar compounds have been found to significantly inhibit mek1 kinase activity . This inhibition is likely due to the compound binding to the kinase, thereby preventing it from phosphorylating its substrates.
Biochemical Pathways
The inhibition of MEK1 kinase activity by (2S)-2-(piperazin-1-yl)propanoic acid dihydrate would affect the MAPK/ERK pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway could lead to decreased cell proliferation and increased cell death.
Result of Action
Similar compounds have been found to elevate intracellular ros levels, decrease mitochondrial membrane potential, destroy cell membrane integrity, and lead to the oncosis and apoptosis of cells .
生化分析
Biochemical Properties
(2S)-2-(piperazin-1-yl)propanoic acid dihydrate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The piperazine ring in the compound can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, facilitating binding and modulation of enzyme activity. For instance, it has been observed to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . The nature of these interactions can vary from competitive inhibition to allosteric modulation, depending on the specific enzyme and the binding site involved.
Cellular Effects
The effects of (2S)-2-(piperazin-1-yl)propanoic acid dihydrate on cells are diverse and depend on the cell type and the concentration of the compound. In cancer cell lines, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels . Additionally, it can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. Changes in gene expression and cellular metabolism have also been reported, indicating that (2S)-2-(piperazin-1-yl)propanoic acid dihydrate can modulate various aspects of cell function.
Molecular Mechanism
At the molecular level, (2S)-2-(piperazin-1-yl)propanoic acid dihydrate exerts its effects through several mechanisms. One key mechanism is the binding to specific enzymes, such as kinases, where it can act as an inhibitor or activator . This binding can alter the enzyme’s conformation and activity, leading to downstream effects on cellular processes. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. The presence of the piperazine ring allows for versatile interactions with various biomolecules, making it a potent modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S)-2-(piperazin-1-yl)propanoic acid dihydrate can change over time due to factors such as stability and degradation. The dihydrate form of the compound can influence its stability, as the associated water molecules can affect its solubility and reactivity. Over time, the compound may undergo hydrolysis or oxidation, leading to changes in its biochemical activity. Long-term studies have shown that (2S)-2-(piperazin-1-yl)propanoic acid dihydrate can have sustained effects on cellular function, although the specific outcomes can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of (2S)-2-(piperazin-1-yl)propanoic acid dihydrate in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, by inducing apoptosis and inhibiting cell proliferation . At higher doses, toxic or adverse effects can occur, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biological response. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
(2S)-2-(piperazin-1-yl)propanoic acid dihydrate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can have distinct biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, (2S)-2-(piperazin-1-yl)propanoic acid dihydrate can modulate metabolic flux and alter metabolite levels, contributing to its diverse biological effects.
Transport and Distribution
The transport and distribution of (2S)-2-(piperazin-1-yl)propanoic acid dihydrate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters that recognize the piperazine ring . Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or nucleus. The distribution of the compound can influence its localization and activity, determining its overall biological effects.
Subcellular Localization
The subcellular localization of (2S)-2-(piperazin-1-yl)propanoic acid dihydrate is critical for its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and modulate its biochemical activity. For example, targeting to mitochondria can facilitate the induction of apoptosis by disrupting mitochondrial membrane potential and increasing ROS levels. Understanding the subcellular localization of (2S)-2-(piperazin-1-yl)propanoic acid dihydrate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
(2S)-2-piperazin-1-ylpropanoic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2H2O/c1-6(7(10)11)9-4-2-8-3-5-9;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H2/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLTWHLHHDEGTK-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNCC1.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1CCNCC1.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)
![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)


![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)



![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)
